Rhodium(II) Octanoate Dimer

Overview

Description

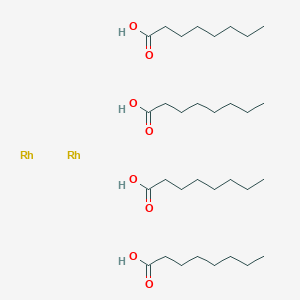

Rhodium(II) Octanoate Dimer: is a coordination compound with the chemical formula ([ [CH_3(CH_2)_6CO_2]_2Rh]_2)Dirhodium Tetraoctanoate . This compound is notable for its green to dark green crystalline appearance and is primarily used as a homogeneous catalyst in various organic reactions.

Mechanism of Action

Target of Action

Rhodium(II) Octanoate Dimer, also known as Dirhodium tetraoctanoate , is primarily used as a catalyst in chemical reactions . Its primary target is the C-H bond in organic compounds . The compound’s role is to facilitate the activation of these bonds, enabling further chemical transformations .

Mode of Action

The this compound operates through a mechanism known as C-H Activation . This process involves the cleavage of a carbon-hydrogen bond and the formation of a new bond with the rhodium atom . The dimer acts as a binuclear rhodium complex, effectively catalyzing small and medium-ring formation .

Result of Action

The primary result of this compound’s action is the activation of C-H bonds . This activation allows for the formation of new bonds and the synthesis of complex organic molecules . In the context of synthetic chemistry, this can lead to the creation of new compounds with potential applications in various fields, including pharmaceuticals, materials science, and more.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under room temperature . It is soluble in hot alcohol, dichloromethane, toluene, and acetic acid , which can be leveraged to control its reactivity in different reaction environments. Furthermore, it is recommended to store the compound in a cool, dark place to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of Rhodium(II) Octanoate Dimer typically involves the reaction of rhodium hydroxide with octanoic acid. The process includes the following steps :

Reaction with Octanoic Acid: Rhodium hydroxide is added to octanoic acid and heated to a temperature range of 90-110°C using an oil bath. The reaction is allowed to proceed for 4-8 hours.

Dissolution and pH Adjustment: After the reaction, ethyl alcohol is added to dissolve the product. The pH is then adjusted to 8-11 using a sodium hydroxide ethanol solution.

Filtration and Concentration: The solution is filtered, and the filtrate is heated and concentrated.

Cooling and Solid Separation: The concentrated solution is cooled to precipitate the green solid, which is then vacuum dried to obtain the final product.

Industrial Production Methods:

The industrial production of this compound follows a similar process but is optimized for higher yield and purity. The method ensures minimal pollution and achieves a yield greater than 98% with a purity exceeding 99% .

Chemical Reactions Analysis

Types of Reactions:

Rhodium(II) Octanoate Dimer is involved in various types of chemical reactions, including:

Cyclopropanation: It acts as a catalyst in the cyclopropanation of alkenes.

C-H Activation: It facilitates the activation of carbon-hydrogen bonds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Cyclopropanation: Typically involves diazo compounds as reagents under mild conditions.

C-H Activation: Often requires the presence of molecular sieves and solvents like dichloroethane.

Major Products:

Cyclopropanation: Produces cyclopropane derivatives.

C-H Activation: Results in functionalized organic compounds with new C-C or C-heteroatom bonds.

Scientific Research Applications

Rhodium(II) Octanoate Dimer has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis, particularly in cyclopropanation and C-H activation reactions.

Biology: Employed in the study of enzyme mimetics and biomimetic catalysis.

Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

- Rhodium(II) Acetate Dimer

- Rhodium(II) Trifluoroacetate Dimer

- Rhodium(II) Trimethylacetate Dimer

Comparison:

- Rhodium(II) Acetate Dimer: Similar in structure but uses acetate ligands instead of octanoate. It is also used in cyclopropanation and C-H activation reactions .

- Rhodium(II) Trifluoroacetate Dimer: Contains trifluoroacetate ligands, offering different reactivity and selectivity in catalytic processes .

- Rhodium(II) Trimethylacetate Dimer: Features trimethylacetate ligands, providing unique steric and electronic properties .

Uniqueness:

Rhodium(II) Octanoate Dimer is unique due to its longer alkyl chain ligands, which can influence the solubility and reactivity of the compound in organic solvents. This makes it particularly suitable for specific catalytic applications where other rhodium dimers may not perform as effectively .

Biological Activity

Rhodium(II) octanoate dimer, a transition metal complex with the chemical formula , has garnered attention for its catalytic properties in various organic reactions. This article delves into its biological activity, particularly its role as a catalyst in synthetic chemistry, and explores relevant research findings, case studies, and data tables.

Properties and Structure

- Molecular Weight : 778.64 g/mol

- CAS Number : 73482-96-9

- Appearance : Green powder

- Solubility : Soluble in hot alcohol, dichloromethane, toluene, and acetic acid; slightly soluble in alcohol .

The dimeric structure consists of two rhodium atoms coordinated with octanoate ligands, which are derived from octanoic acid. This configuration is crucial for its catalytic activity.

Catalytic Applications

This compound is primarily used as a catalyst in various organic transformations, notably:

- Intramolecular Cyclization : It facilitates the cyclization of 1-sulfonyl-1,2,3-triazoles and sulfinate compounds under mild conditions .

- C-H Activation : The compound has been employed in C-H activation reactions, demonstrating significant efficiency compared to other rhodium catalysts .

Case Studies

-

Triazole Reactions :

A study demonstrated that when triazole was reacted with 1 mol% this compound in chloroform at 70 °C, a rapid reaction occurred leading to a ring-expanded product with a yield of 91%. This reaction was exclusive to the presence of the rhodium catalyst . -

N-H Insertions :

Another investigation focused on the reactivity of rhodium(II) azavinyl carbenes in N-H insertions using primary amides. The presence of this compound yielded high yields of diamine products as single regio- and stereoisomers under optimized conditions .

Data Table: Summary of Reaction Conditions and Yields

| Reaction Type | Catalyst Used | Conditions | Yield (%) |

|---|---|---|---|

| Triazole Ring Expansion | This compound | Chloroform, 70 °C | 91 |

| N-H Insertion with Amides | This compound | 65 °C | High yield |

| C-H Activation | This compound | Various solvents | Varies |

Toxicological Considerations

While rhodium compounds exhibit remarkable catalytic properties, they also pose certain risks. The material safety data sheets (MSDS) indicate that this compound is classified as an acute toxic agent (H302) and has potential environmental hazards (H413). Proper handling procedures must be adhered to when working with this compound .

Properties

CAS No. |

73482-96-9 |

|---|---|

Molecular Formula |

C32H64O8Rh2 |

Molecular Weight |

782.7 g/mol |

IUPAC Name |

octanoic acid;rhodium |

InChI |

InChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);; |

InChI Key |

MKDJIADBNUOBJH-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh] |

Canonical SMILES |

CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh] |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.